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Compound of Interest

Compound Name: 4-Chlorophenylacetic acid

Cat. No.: B131930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-
Chlorophenylacetic acid, a compound of interest in pharmaceutical and agrochemical

research. By examining its three-dimensional arrangement in the solid state, we can gain

crucial insights into its physicochemical properties, which are paramount for its application in

drug development and materials science. This document outlines the precise molecular

geometry, intermolecular interactions, and the experimental procedures used to determine its

structure.

Crystallographic Data Summary
The crystal structure of 4-Chlorophenylacetic acid has been determined by single-crystal X-

ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The

asymmetric unit contains a single molecule of 4-Chlorophenylacetic acid. The key

crystallographic data and unit cell parameters are summarized in the table below.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 11.231(1)

b (Å) 4.971(1)

c (Å) 14.174(2)

α (°) 90

β (°) 108.79(1)

γ (°) 90

Volume (Å³) 749.1

Z 4

Radiation type CuKα

Wavelength (Å) 1.54180

Molecular Geometry
The determined crystal structure provides precise measurements of bond lengths and angles

within the 4-Chlorophenylacetic acid molecule. These values are critical for understanding

the molecule's conformation and reactivity. A selection of key intramolecular distances and

angles is presented below.

Table of Selected Bond Lengths

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b131930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond Length (Å)

Cl(1) - C(4) 1.741(2)

C(7) - C(8) 1.510(3)

C(8) - O(1) 1.306(3)

C(8) - O(2) 1.216(3)

C(1) - C(7) 1.512(3)

Table of Selected Bond Angles
Angle Value (°)

C(3) - C(4) - Cl(1) 119.3(2)

C(5) - C(4) - Cl(1) 119.4(2)

C(1) - C(7) - C(8) 112.9(2)

O(1) - C(8) - O(2) 122.9(2)

O(1) - C(8) - C(7) 112.5(2)

O(2) - C(8) - C(7) 124.6(2)

Supramolecular Assembly and Intermolecular
Interactions
The crystal packing of 4-Chlorophenylacetic acid is primarily governed by strong hydrogen

bonding interactions involving the carboxylic acid functional groups. This leads to the formation

of a well-defined supramolecular architecture.

Hydrogen Bonding
The most prominent intermolecular interaction is the classic carboxylic acid dimer motif. Two

molecules of 4-Chlorophenylacetic acid are linked via a pair of O-H···O hydrogen bonds,

forming a centrosymmetric R²₂(8) ring. This robust interaction is a key feature in the crystal
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structures of many carboxylic acids and plays a significant role in the overall stability of the

crystalline lattice.

The diagram below illustrates the hydrogen bonding network and the resulting dimeric

assembly.

Hydrogen bonding interactions forming a carboxylic acid dimer.

Experimental Protocols
While the specific details of the original crystallization experiment were not fully available, a

general and effective protocol for obtaining single crystals of small organic molecules like 4-
Chlorophenylacetic acid is described below. This is followed by a summary of the X-ray

diffraction data collection and structure refinement process, based on the information available

in the crystallographic data file.

Crystallization
High-quality single crystals of 4-Chlorophenylacetic acid suitable for X-ray diffraction can be

grown using slow evaporation from a suitable solvent.

Materials:

4-Chlorophenylacetic acid (high purity)

Solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol/water)

Small, clean glass vial

Septum or loose-fitting cap

Procedure:

Prepare a saturated or near-saturated solution of 4-Chlorophenylacetic acid in the chosen

solvent at room temperature. Gentle warming may be used to aid dissolution, followed by

cooling to room temperature.

Filter the solution to remove any particulate matter.
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Transfer the clear solution to a clean glass vial.

Cover the vial with a septum pierced with a needle or a cap that is not tightly sealed to allow

for slow evaporation of the solvent.

Place the vial in a location free from vibrations and significant temperature fluctuations.

Monitor the vial over several days to weeks for the formation of single crystals.

The workflow for a typical crystallization experiment is outlined in the diagram below.

Start: High Purity
4-Chlorophenylacetic Acid

Dissolution in a
Suitable Solvent

Filtration to Remove
Impurities

Slow Evaporation
in a V振動-Free Environment

Formation of
Single Crystals

End: Crystals Ready
for X-ray Diffraction
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Click to download full resolution via product page

General workflow for single crystal growth.

X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at

room temperature using a diffractometer equipped with a CuKα radiation source.

Data Collection:

Instrument: Four-circle diffractometer

Radiation: CuKα (λ = 1.54180 Å)

Temperature: 293 K

Data Collection Method: ω-2θ scans

Structure Solution and Refinement: The structure was solved by direct methods and refined by

full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen

atoms were placed in calculated positions and refined using a riding model. The final

refinement converged to a low R-factor, indicating a high-quality structural model.

This detailed crystallographic analysis of 4-Chlorophenylacetic acid provides a solid

foundation for understanding its solid-state behavior, which is essential for its rational design

and application in various fields of chemical science.

To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-
Chlorophenylacetic Acid: A Crystallographic Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b131930#4-chlorophenylacetic-acid-
crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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